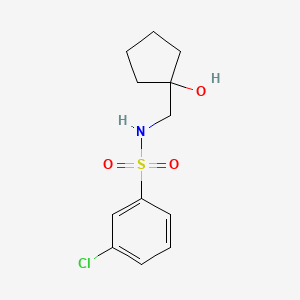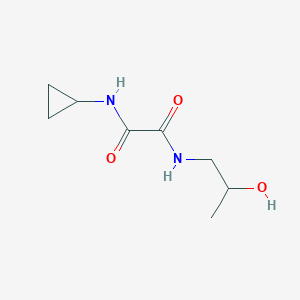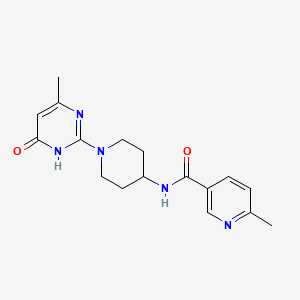
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a chemical compound with a unique structure that includes a chloro group, a hydroxycyclopentyl group, and a benzenesulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Hydroxycyclopentyl Intermediate: The starting material, cyclopentanol, is subjected to a series of reactions to introduce the hydroxy group.
Chlorination: The intermediate is then chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated intermediate is reacted with benzenesulfonamide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include thionyl chloride for chlorination and benzenesulfonamide for the sulfonamide formation.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the dechlorinated product.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Wirkmechanismus
The mechanism of action of 3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The chloro group and the sulfonamide moiety play crucial roles in its binding to enzymes or receptors. The hydroxycyclopentyl group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide: Similar structure but with a benzamide moiety instead of benzenesulfonamide.
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
3-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is unique due to the presence of both a hydroxycyclopentyl group and a benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-4-3-5-11(8-10)18(16,17)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGUNSMMIJTLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)


![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)
![N-(2H-1,3-benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)
![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)
![7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2650746.png)
![6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)



![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)
